molecular formula C9H19BrO B8278409 1-Bromo-4-(1,2-dimethylpropyloxy)butane

1-Bromo-4-(1,2-dimethylpropyloxy)butane

Cat. No.: B8278409
M. Wt: 223.15 g/mol
InChI Key: YCMOQYIXHKBITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(1,2-dimethylpropyloxy)butane, with the molecular formula C9H19BrO, is a halogenated ether compound that serves as a versatile alkylating agent and building block in advanced organic synthesis . This structure features an ether linkage with a bulky 1,2-dimethylpropyl (sec-neopentyl) group and a terminal bromine on a four-carbon alkyl chain, making it a valuable substrate for nucleophilic substitution reactions, particularly in the development of more complex molecular architectures. Researchers may employ this compound in the synthesis of specialty chemicals, such as surfactants or ligands, where its branched alkoxy group can impart specific steric or electronic properties. In pharmaceutical research, it can be used as a key intermediate for introducing the 4-bromobutyl fragment into target molecules, a process useful in the early stages of drug discovery and development for creating potential therapeutic candidates. The presence of both ether and alkyl bromide functional groups in a single molecule allows for its application in materials science, for instance, in the modification of polymers or in the preparation of ionic liquids. The mechanism of action for this reagent typically involves the bromine atom acting as a leaving group in SN2 reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

2-(4-bromobutoxy)-3-methylbutane

InChI

InChI=1S/C9H19BrO/c1-8(2)9(3)11-7-5-4-6-10/h8-9H,4-7H2,1-3H3

InChI Key

YCMOQYIXHKBITB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OCCCCBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 1,2 Dimethylpropyloxy Butane

Direct Synthesis Strategies for 1-Bromo-4-(1,2-dimethylpropyloxy)butane

Direct synthesis strategies aim to construct the target molecule in a single key step from readily available starting materials. These methods are often favored for their efficiency and convergence.

Alkylation Reactions Involving the 1,2-Dimethylpropyloxy Moiety

A prominent method for the formation of ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of this compound, this would entail the reaction of the sodium or potassium salt of 1,2-dimethylpropanol (the 1,2-dimethylpropoxide) with a suitable 1,4-disubstituted butane, such as 1,4-dibromobutane.

The alkoxide is typically prepared by treating the alcohol with a strong base like sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The subsequent S(_N)2 reaction with 1,4-dibromobutane would lead to the desired product. wikipedia.org It is crucial to control the stoichiometry of the reactants to favor monosubstitution over the formation of the disubstituted diether. Using an excess of the dibromobutane can help to achieve this selectivity.

A similar approach has been described for the synthesis of 1-Bromo-4-isopropoxy-butane, where isopropanol is reacted with 1,4-dibromobutane in the presence of sodium. prepchem.com This demonstrates the feasibility of using dihaloalkanes in Williamson ether syntheses to produce bromoalkoxyalkanes.

Reactant 1Reactant 2BaseReaction TypeProduct
1,2-Dimethylpropanol1,4-DibromobutaneSodium HydrideWilliamson Ether SynthesisThis compound
Isopropanol1,4-DibromobutaneSodiumWilliamson Ether Synthesis1-Bromo-4-isopropoxy-butane prepchem.com

Etherification of Bromo-Substituted Butane Precursors

An alternative strategy involves the etherification of a pre-functionalized butane derivative. In this approach, 1-bromo-4-hydroxybutane (4-bromobutan-1-ol) serves as a key intermediate. The hydroxyl group of this precursor can be deprotonated with a strong base to form an alkoxide, which then reacts with a 1,2-dimethylpropyl halide (e.g., 2-bromo-3-methylbutane) to form the ether linkage.

However, this approach is less favorable due to the potential for competing elimination reactions, especially with a secondary alkyl halide like 2-bromo-3-methylbutane. The alkoxide of 1-bromo-4-hydroxybutane is a strong base and could promote the E2 elimination of HBr from the 1,2-dimethylpropyl halide, leading to the formation of an alkene as a significant byproduct. chemistrysteps.com

Bromination of Alkoxy-Substituted Butane Derivatives

This strategy involves the initial synthesis of an alcohol precursor, 4-(1,2-dimethylpropyloxy)butan-1-ol, followed by the conversion of the terminal hydroxyl group to a bromide. The precursor alcohol can be synthesized via the Williamson ether synthesis between 1,2-dimethylpropoxide and 4-chlorobutan-1-ol or a similar protected derivative.

Once the alcohol is obtained, the hydroxyl group can be converted to a bromide using various standard brominating agents. A common method is the reaction with hydrobromic acid (HBr). wikipedia.org Other reagents such as phosphorus tribromide (PBr(_3)) or thionyl bromide (SOBr(_2)) can also be employed for this transformation.

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The success of the aforementioned synthetic strategies relies on the availability and efficient preparation of key precursors.

Synthesis of 1,2-Dimethylpropanol and its Derivatives

1,2-Dimethylpropanol, also known as sec-amyl alcohol, is a chiral secondary alcohol. It can be prepared through the hydration of the corresponding alkene, 3-methyl-2-butene, though this can lead to a mixture of products. A more controlled synthesis would involve the Grignard reaction between ethylmagnesium bromide and isobutyraldehyde, followed by an acidic workup.

Preparation of 1-Bromo-4-hydroxybutane and Related Butane Scaffolds

1-Bromo-4-hydroxybutane is a crucial bifunctional molecule. One common laboratory synthesis involves the ring-opening of tetrahydrofuran (THF). nbinno.com This can be achieved by reacting THF with concentrated hydrobromic acid. chegg.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion. gauthmath.comstudy.comchegg.com

Another method for preparing bromo-substituted butanes is from butane-1,4-diol. nbinno.com By treating this diol with a controlled amount of a brominating agent, it is possible to selectively replace one of the hydroxyl groups with a bromine atom.

For syntheses requiring a dihaloalkane, 1,4-dibromobutane can be prepared from THF by heating it with an excess of HBr. gauthmath.comstudy.com Similarly, 1-bromo-4-chlorobutane can be synthesized from 4-chloro-1-butanol, which itself can be prepared from THF and hydrochloric acid. google.comgoogle.com

PrecursorStarting Material(s)Key Reagents
1,2-DimethylpropanolIsobutyraldehyde and Ethylmagnesium BromideGrignard Reagents
1-Bromo-4-hydroxybutaneTetrahydrofuranHydrobromic Acid nbinno.comchegg.com
1,4-DibromobutaneTetrahydrofuranExcess Hydrobromic Acid gauthmath.comstudy.com
1-Bromo-4-chlorobutane4-Chloro-1-butanolPhosphorus and Bromine google.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key factors that influence the reaction rate, yield, and purity of the final product include the choice of solvent, the selection of a catalyst, and the protocols for isolation and purification.

Aprotic polar solvents are generally preferred for this synthesis as they can solvate the cation of the alkoxide, leaving the oxygen anion more exposed and therefore more nucleophilic. This enhancement of nucleophilicity leads to a faster reaction rate. A comparative study of different solvents can determine the optimal medium for the synthesis.

Table 1: Effect of Solvent on the Yield of this compound

SolventDielectric Constant (ε)Reaction Time (hours)Yield (%)
Tetrahydrofuran (THF)7.61285
N,N-Dimethylformamide (DMF)36.7892
Dimethyl Sulfoxide (DMSO)46.7695
Diethyl Ether4.32465
Dichloromethane (DCM)9.11870

Note: The data presented in this table is representative and illustrates the expected trend in solvent effects for a Williamson ether synthesis.

The data indicates that highly polar aprotic solvents like DMSO and DMF provide higher yields in shorter reaction times. This is attributed to their ability to effectively solvate the counter-ion of the alkoxide, thereby increasing the reactivity of the nucleophile. While THF is also a suitable solvent, the reaction proceeds at a slower rate. Less polar solvents like diethyl ether and dichloromethane result in significantly lower yields and longer reaction times.

In the context of the Williamson ether synthesis, particularly when dealing with a dihaloalkane where the formation of a diether byproduct is possible, the use of a phase-transfer catalyst (PTC) can significantly improve synthetic efficiency. A PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the 1,4-dibromobutane is located, thereby accelerating the reaction rate and often allowing for milder reaction conditions.

The selection of the appropriate catalyst is crucial. Quaternary ammonium salts are commonly employed as PTCs. The structure of the catalyst, particularly the nature of the alkyl groups attached to the nitrogen atom, can influence its efficacy.

Table 2: Influence of Different Phase-Transfer Catalysts on Yield

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)
None01285
Tetrabutylammonium bromide (TBAB)5895
Tetraethylammonium bromide (TEAB)5991
Benzyltriethylammonium chloride (BTEAC)58.593
Cetyltrimethylammonium bromide (CTAB)51089

Note: The data is illustrative of typical results obtained when using phase-transfer catalysts in Williamson ether synthesis, with THF as the solvent.

The results demonstrate that the addition of a phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB), can lead to a significant increase in yield and a reduction in reaction time. TBAB is particularly effective due to the good solubility of its lipophilic cation in the organic phase, which facilitates the transport of the alkoxide nucleophile.

The final stage of the synthesis involves the isolation and purification of the target compound from the reaction mixture. An effective purification protocol is essential to remove unreacted starting materials, byproducts (such as the diether and elimination products), and the catalyst.

A standard work-up procedure would involve quenching the reaction with water, followed by extraction of the organic components into a suitable solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine to remove any remaining water-soluble impurities.

Subsequent purification is typically achieved through distillation under reduced pressure, which is an effective method for separating liquids with different boiling points. The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Summary of a Typical Purification Protocol

Purification StepProcedurePurity of Isolate (%)
Aqueous Work-upQuenching with H₂O, extraction with diethyl ether, washing with brine.~80
DryingDrying of the organic phase over anhydrous MgSO₄ or Na₂SO₄.~80
Solvent RemovalEvaporation of the solvent under reduced pressure.~80
Fractional DistillationDistillation of the crude product under high vacuum.>98

Note: The purity percentages are representative of a standard laboratory purification process for a compound of this nature.

Fractional distillation is a critical step that allows for the separation of this compound from the higher-boiling diether byproduct and any remaining 1,4-dibromobutane. The effectiveness of the distillation is dependent on factors such as the efficiency of the distillation column and the stability of the compound at elevated temperatures, hence the use of reduced pressure to lower the boiling point.

Chemical Reactivity and Mechanistic Studies of 1 Bromo 4 1,2 Dimethylpropyloxy Butane

Nucleophilic Substitution Reactions Involving the Bromine Center of 1-Bromo-4-(1,2-dimethylpropyloxy)butane

Nucleophilic substitution reactions at the primary carbon bearing the bromine atom are a key aspect of the chemical profile of this compound. The predominant mechanism, whether SN2 or SN1, is dictated by factors such as steric hindrance and the potential for carbocation formation and rearrangement.

SN2 Pathways and Steric Hindrance Effects of the 1,2-Dimethylpropyloxy Group

The bimolecular nucleophilic substitution (SN2) reaction is generally favored for primary alkyl halides. This mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the leaving group, proceeding through a single, concerted transition state. For this compound, the reaction with a nucleophile (Nu-) would follow the pathway shown below:

Figure 1: SN2 Reaction of this compound

However, the rate of SN2 reactions is highly sensitive to steric hindrance. libretexts.orglibretexts.org The bulky 1,2-dimethylpropyloxy group, although positioned at the γ-carbon relative to the bromine atom, exerts a significant steric effect that can hinder the approach of the nucleophile to the electrophilic carbon. This steric congestion raises the energy of the transition state, thereby decreasing the reaction rate.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides

Alkyl Bromide Relative Rate
Methyl bromide 30
Ethyl bromide 1
n-Propyl bromide 0.4
Isobutyl bromide 0.03
Neopentyl bromide 0.00001

This interactive table illustrates the dramatic decrease in SN2 reaction rate with increasing steric hindrance.

Based on these trends, it is predicted that this compound will undergo SN2 reactions at a significantly reduced rate compared to less sterically hindered primary alkyl bromides.

SN1 Reactivity and Carbocation Stability Considerations

The unimolecular nucleophilic substitution (SN1) mechanism involves the formation of a carbocation intermediate in the rate-determining step. Primary alkyl halides, such as this compound, are generally poor substrates for SN1 reactions due to the high instability of primary carbocations.

However, a potential SN1 pathway could be initiated by the departure of the bromide ion, followed by a rapid rearrangement of the initially formed primary carbocation to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. libretexts.orglumenlearning.com

Figure 2: Potential SN1 Pathway with Carbocation Rearrangement

Br-CH2 CH2-O-CH(CH3)CH(CH3)2 ---> H2C--CH2 / +CH2 CH2-O-CH(CH3)CH(CH3)2 \ / Br- | v CH2-CH2 / H2C O-CH(CH3)CH(CH3)2 \ / CH2 (2-(1,2-dimethylpropyl)tetrahydrofuran)

Base- + H-C-C-C-C-O-CH(CH3)CH(CH3)2 ---> Base-H + H2C=CH-CH2-CH2-O-CH(CH3)CH(CH3)2 + Br- | | Br H

Reactivity of the Ether Linkage in this compound

The ether linkage in this compound is generally stable under neutral and basic conditions, making ethers common choices as solvents for a variety of chemical reactions solubilityofthings.combritannica.comlibretexts.org. However, under strongly acidic conditions, the ether bond can be cleaved. The oxygen atom of the ether is Lewis basic due to its lone pairs of electrons and can be protonated by strong acids doubtnut.comwikipedia.org.

Cleavage Reactions and Their Selectivity

The most common method for cleaving ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI) britannica.comlibretexts.orgpressbooks.pubtransformationtutoring.com. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol) libretexts.orgtransformationtutoring.com. The subsequent nucleophilic attack by the halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl groups attached to the ether oxygen libretexts.orgpressbooks.pubreddit.com.

In the case of this compound, the ether is unsymmetrical, with a primary carbon on one side (part of the bromobutyl chain) and a secondary carbon on the other (the 1,2-dimethylpropyl group). When treated with HBr, the bromide ion can attack either of these carbons.

S(_N)2 Pathway: Attack at the less sterically hindered primary carbon of the bromobutyl chain would yield 1,4-dibromobutane and 3-methyl-2-butanol. This is generally the favored pathway for ethers with primary and secondary alkyl groups libretexts.orgpressbooks.pub.

S(_N)1 Pathway: Cleavage via an S(_N)1 mechanism would involve the formation of a carbocation intermediate. The secondary carbocation that would form from the 1,2-dimethylpropyl group is more stable than the primary carbocation from the bromobutyl group. Therefore, if conditions favor an S(_N)1 pathway, the products would be 2-bromo-3-methylbutane and 4-bromo-1-butanol libretexts.org.

Generally, for ethers with primary and secondary alkyl groups, the S(_N)2 mechanism at the less hindered site predominates libretexts.orgpressbooks.pub. Thus, the major products of the cleavage of this compound with HBr are expected to be 1,4-dibromobutane and 3-methyl-2-butanol.

Reactant Reagent Probable Mechanism Major Products
This compoundHBrS(_N)21,4-dibromobutane and 3-methyl-2-butanol
This compoundHBrS(_N)12-bromo-3-methylbutane and 4-bromo-1-butanol

Involvement in Coordination Chemistry or Solvation Phenomena

The oxygen atom in the ether linkage of this compound possesses two lone pairs of electrons, making it a Lewis base doubtnut.comwikipedia.org. This allows it to act as a ligand in coordination complexes with metal ions and other Lewis acids. Acyclic ethers like diethyl ether and tetrahydrofuran are well-known to coordinate with a variety of metal centers, for example, stabilizing Grignard reagents wikipedia.org. The ether functionality in this compound can similarly be expected to coordinate to metal ions, although its chelating ability would be weak compared to polyethers like crown ethers.

As a solvent, ethers are valued for their ability to dissolve a wide range of organic compounds while being relatively unreactive solubilityofthings.combritannica.com. They are polar aprotic solvents, capable of solvating cations through the interaction of the positively charged ion with the lone pairs of the ether oxygen solubilityofthings.comchegg.com. This solvation can influence the reactivity and selectivity of chemical reactions. The presence of both an ether and a bromo-functional group in this compound suggests it could exhibit specific solvation effects, potentially through intramolecular interactions in certain conformations, although significant intramolecular hydrogen bonding is unlikely in the absence of a strong hydrogen bond donor rsc.orgnih.govumt.edumdpi.commdpi.com.

Radical Reactions and Reductive Pathways of this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. The primary alkyl bromide can also undergo reductive dehalogenation.

A common method for generating alkyl radicals from alkyl bromides is through the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu(_3)SnH) libretexts.orgorganic-chemistry.org. The tributyltin radical abstracts the bromine atom from this compound to form a primary alkyl radical.

Once formed, this radical can undergo several transformations:

Reductive Dehalogenation: In the presence of a hydrogen atom donor like Bu(_3)SnH, the primary alkyl radical will abstract a hydrogen atom, resulting in the formation of 1-(1,2-dimethylpropyloxy)butane libretexts.org. The reductive dehalogenation of primary alkyl bromides with tributyltin hydride is generally a high-yielding reaction libretexts.org.

Intramolecular Radical Cyclization (Radical Cyclization): The primary radical could potentially undergo an intramolecular cyclization if it can attack another part of the molecule. In the case of the 4-(1,2-dimethylpropyloxy)butyl radical, a 1,5-hydrogen shift from the carbon adjacent to the ether oxygen would lead to a more stable secondary radical. Subsequent cyclization could lead to the formation of substituted tetrahydrofuran derivatives. Such radical cyclizations of unsaturated ethers are known to be efficient processes for the synthesis of cyclic compounds researchgate.net.

The table below summarizes the expected outcomes of radical reactions starting from this compound.

Starting Material Reagents Intermediate Product(s) Reaction Type
This compoundBu(_3)SnH, AIBN4-(1,2-dimethylpropyloxy)butyl radical1-(1,2-dimethylpropyloxy)butaneReductive Dehalogenation
This compoundRadical Initiator4-(1,2-dimethylpropyloxy)butyl radicalSubstituted tetrahydrofuransIntramolecular Radical Cyclization (via hydrogen shift)

Reductive pathways for this compound are not limited to radical mechanisms. Catalytic hydrogenation using a metal catalyst like palladium on carbon can also achieve reductive dehalogenation organic-chemistry.orgresearchwithrutgers.comresearchgate.net. This method is often chemoselective, reducing the carbon-bromine bond while leaving the ether linkage intact organic-chemistry.orgresearchwithrutgers.comresearchgate.net.

Spectroscopic and Structural Characterization of 1 Bromo 4 1,2 Dimethylpropyloxy Butane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-Bromo-4-(1,2-dimethylpropyloxy)butane, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its connectivity and spatial arrangement.

Two-dimensional NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and confirming the molecular structure.

Correlated Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the butyl chain, correlations would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4. Similarly, in the 1,2-dimethylpropyl group, correlations would be observed between the methine proton and the adjacent methyl and methine protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon atom to its attached proton(s). For instance, the carbon signal of the brominated methylene group (-CH₂Br) would show a correlation to its corresponding proton signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary in experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Butyl Chain
C1 (-CH₂Br)~3.45~33H on C2C2, C3, O-C(ether)
C2 (-CH₂-)~1.95~29H on C1, H on C3C1, C3, C4
C3 (-CH₂-)~1.70~28H on C2, H on C4C2, C4, O-C(ether)
C4 (-OCH₂-)~3.60~70H on C3C2, C3, O-C(ether)
1,2-Dimethylpropyl Group
C1' (-OCH-)~3.50~80H on C2', H on C1''C2', C1'', C2'', C4
C2' (-CH-)~1.80~40H on C1', H on C2''C1', C1'', C2''
C1'' (-CH₃)~1.15~18H on C1'C1', C2'
C2'' (-CH₃)~0.90~17H on C2'C1', C2'
C3' (-CH₃)~0.85~16H on C2'C1', C2'

The flexible single bonds within this compound, particularly the C-O-C ether linkage and the C-C bonds of the alkyl chains, allow for the existence of multiple rotational isomers (rotamers). At room temperature, the interconversion between these rotamers is typically fast on the NMR timescale, resulting in averaged signals.

Variable-temperature (VT) NMR studies could provide insight into this dynamic process. By lowering the temperature, the rate of rotation around these bonds would decrease. If the energy barrier to rotation is sufficiently high, the exchange between rotamers could be slowed to the point where distinct sets of NMR signals for the major conformers become visible. This would manifest as broadening and eventual splitting of the NMR peaks at lower temperatures. Analysis of these changes can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barriers.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A strong band in the region of 1150-1085 cm⁻¹ would be indicative of the C-O-C stretching of the ether linkage. The C-H stretching vibrations of the alkyl groups would appear as strong bands in the 2960-2850 cm⁻¹ region. The C-Br stretching vibration would be expected to produce a band in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-H and C-O-C stretching vibrations would also be visible in the Raman spectrum. The C-Br stretch is often more readily observed in Raman than in FTIR and would be expected in a similar region.

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C-H (alkyl)Stretching2960-2850
C-O-C (ether)Stretching1150-1085
C-BrStretching600-500

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₉BrO), the molecular ion peak [M]⁺ would be observed as a pair of peaks of nearly equal intensity, a characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br). docbrown.info

The fragmentation pattern in the mass spectrum provides valuable structural information. The weakest bond in the molecule is often the C-Br bond, so a significant fragmentation pathway would likely involve its cleavage. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueIon StructureDescription
222/224[C₉H₁₉BrO]⁺Molecular ion peak (M⁺)
143[C₉H₁₉O]⁺Loss of Br radical
57[C₄H₉]⁺Butyl cation
87[C₅H₁₁O]⁺Cleavage at the ether linkage

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure (if applicable)

X-ray crystallography provides the most definitive three-dimensional structural information for molecules in the solid state. As this compound is likely a liquid at room temperature, obtaining single crystals of the pure compound for X-ray diffraction may be challenging.

However, it may be possible to determine its solid-state structure through the preparation of suitable crystalline derivatives or co-crystals. For instance, co-crystallization with a halogen bond acceptor could lead to the formation of well-defined crystals. If successful, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering invaluable insight into the preferred conformation of the molecule in the solid state. semanticscholar.org This experimental data would serve as a benchmark for comparison with computational models and the conformational information inferred from VT-NMR studies.

Computational and Theoretical Investigations of 1 Bromo 4 1,2 Dimethylpropyloxy Butane

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular geometry and electronic structure of 1-Bromo-4-(1,2-dimethylpropyloxy)butane. These studies typically employ a basis set, such as 6-31G*, to approximate the molecular orbitals. The optimization of the molecule's geometry reveals key structural parameters.

Key Findings from DFT Analysis:

Optimized Geometry: Calculations provide the most stable three-dimensional arrangement of atoms, detailing bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond length and the C-O-C bond angle of the ether linkage are critical parameters determined.

Electronic Properties: The electronic structure is elucidated through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential: A map of the electrostatic potential can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. In this compound, the electronegative bromine and oxygen atoms are expected to be regions of high electron density.

Table 1: Calculated DFT Parameters for this compound

ParameterValue
C-Br Bond Length (Å)1.97
C-O-C Bond Angle (°)112.5
HOMO Energy (eV)-6.85
LUMO Energy (eV)1.23
HOMO-LUMO Gap (eV)8.08

Note: The data in this table is illustrative and based on typical values for similar structures, intended to exemplify the outputs of DFT calculations.

Quantum Chemical Calculations of Reaction Pathways and Transition States for this compound Transformations

Quantum chemical calculations are instrumental in mapping the potential energy surface for chemical reactions involving this compound. These calculations can identify the most probable reaction pathways and the structures of the associated transition states.

For example, a common transformation for a bromoalkane is a nucleophilic substitution reaction. Quantum chemical methods can model the reaction with a nucleophile, determining whether the mechanism is likely to be SN1 or SN2. The calculations would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction.

Conformational Landscape Analysis and Energy Minima Identification

The flexibility of the butyl chain and the propyloxy group in this compound allows for multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

By systematically rotating the single bonds, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to the most stable conformers. The results of such an analysis can reveal the preferred shapes of the molecule, which can influence its physical properties and reactivity.

Molecular Dynamics Simulations for Solvent Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide insights into the behavior of this compound in a solvent over time. By simulating the movement of the molecule and the surrounding solvent molecules, researchers can study solvation effects and the dynamics of the solute.

Key aspects that can be investigated with MD simulations include:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized, revealing how the solvent interacts with different parts of the molecule, such as the polar C-Br bond and the ether oxygen.

Diffusion Coefficient: The rate at which the molecule moves through the solvent can be calculated, providing information about its mobility.

Conformational Dynamics: MD simulations can show how the molecule transitions between different conformations in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series (excluding biological activity/applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a particular property. wikipedia.org For a series of analogues of this compound, a QSAR model could be developed to predict a physicochemical property, such as boiling point or solubility, without needing to synthesize and test each compound. wikipedia.orgfiveable.me

The process of building a QSAR model involves:

Data Set Selection: A series of structurally related compounds with known property values is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties is calculated. These can include constitutional, topological, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the property of interest. fiveable.me

Model Validation: The predictive power of the model is assessed using statistical techniques.

For a series of bromoalkane ethers, descriptors such as molecular weight, polarizability, and dipole moment could be used to predict properties like their chromatographic retention times. nih.gov

Applications of 1 Bromo 4 1,2 Dimethylpropyloxy Butane in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The unique combination of a reactive alkyl bromide and a bulky ether group makes 1-Bromo-4-(1,2-dimethylpropyloxy)butane a valuable synthon for the assembly of intricate molecular frameworks. The four-carbon chain provides a flexible spacer, enabling its incorporation into a variety of complex structures.

While direct literature examples detailing the use of this compound in the synthesis of spirocyclic and fused-ring systems are not extensively documented, its structure is well-suited for such transformations. A common strategy involves the conversion of the terminal bromide to a nucleophilic carbon species, such as a Grignard or organolithium reagent, followed by an intramolecular reaction with an electrophilic center.

For instance, the Grignard reagent derived from this compound could undergo intramolecular cyclization onto a suitably positioned ketone or ester functionality. This approach can lead to the formation of five-membered rings, which can be integral components of spirocyclic or fused-ring systems. The general mechanism for such a cyclization is depicted below:

Plausible Reaction Scheme for Spirocycle Formation:

Grignard Reagent Formation:

this compound + Mg -> 4-(1,2-dimethylpropyloxy)butylmagnesium bromide

Intramolecular Nucleophilic Addition:

The Grignard reagent, tethered to a molecule containing a cyclic ketone, attacks the carbonyl carbon.

Acidic Workup:

Protonation of the resulting alkoxide yields the spirocyclic alcohol.

The steric bulk of the 1,2-dimethylpropyloxy group can play a crucial role in directing the stereochemical outcome of such cyclizations, potentially leading to high diastereoselectivity.

The flexible four-carbon chain of this compound makes it an attractive component for the synthesis of macrocycles. Macrocyclization reactions often rely on the reaction of bifunctional precursors under high-dilution conditions to favor intramolecular over intermolecular reactions.

One potential approach involves a Williamson ether synthesis, where the bromine atom of this compound reacts with a diol or a phenol-containing molecule that has another nucleophilic site to close the ring. Alternatively, it can be used as a precursor to a di-Grignard reagent or other organometallic species that can then react with a suitable dielectrophile to form a large ring structure.

Precursor for the Synthesis of Novel Organometallic Reagents and Catalysts

The presence of the bromine atom allows for the straightforward preparation of organometallic reagents. These reagents are powerful tools in organic synthesis, acting as potent nucleophiles for the formation of new carbon-carbon bonds.

Formation of Grignard and Organolithium Reagents:

Organometallic ReagentPreparation Method
Grignard Reagent Reaction with magnesium metal in an etheral solvent (e.g., diethyl ether, THF). libretexts.org
Organolithium Reagent Reaction with lithium metal in a non-polar solvent (e.g., pentane, hexane).

These organometallic derivatives of this compound can be used in a wide array of subsequent reactions, including additions to carbonyls, epoxides, and nitriles. libretexts.orgyoutube.com The 1,2-dimethylpropyloxy group may also influence the reactivity and aggregation state of these organometallic species, potentially leading to unique reactivity profiles. Furthermore, these organometallic reagents could serve as precursors for the synthesis of more complex organometallic catalysts, where the alkoxy group could act as a coordinating ligand to a metal center.

Derivatization to Introduce Diverse Functional Groups (e.g., Nitrogen, Sulfur, Oxygen Heteroatoms)

The carbon-bromine bond in this compound is susceptible to nucleophilic substitution, providing a direct route to introduce a variety of heteroatom-containing functional groups. This versatility allows for the synthesis of a wide range of derivatives with tailored properties.

Examples of Nucleophilic Substitution Reactions:

NucleophileReagent ExampleProduct Functional Group
Nitrogen Sodium azide (B81097) (NaN₃), followed by reductionPrimary Amine (-NH₂)
Ammonia (NH₃)Primary Amine (-NH₂)
Phthalimide, followed by hydrolysis (Gabriel synthesis)Primary Amine (-NH₂)
Sulfur Sodium hydrosulfide (B80085) (NaSH)Thiol (-SH)
Sodium thiocyanate (B1210189) (NaSCN)Thiocyanate (-SCN)
Oxygen Sodium hydroxide (B78521) (NaOH)Alcohol (-OH)
Sodium alkoxide (NaOR')Ether (-OR')

These reactions typically proceed via an SN2 mechanism, and the choice of solvent and reaction conditions can be optimized to achieve high yields. The resulting amines, thiols, and alcohols are valuable intermediates for further synthetic transformations.

Cross-Coupling Reactions Utilizing the Bromine Functionality

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it a suitable electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used reaction that forms a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov

While specific examples with this compound are not prevalent in the literature, the general applicability of Suzuki-Miyaura coupling to alkyl bromides is well-established. The reaction would proceed as follows:

General Scheme for Suzuki-Miyaura Coupling:

Key Components of the Suzuki-Miyaura Coupling:

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligandCatalyzes the cross-coupling cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent and facilitates the catalytic cycle.
Solvent Toluene (B28343), Dioxane, THFProvides the reaction medium.
Organoboron Reagent Arylboronic acids, Alkenylboronic acidsProvides the nucleophilic carbon component.

This reaction would allow for the introduction of various aryl and vinyl groups at the terminus of the 4-(1,2-dimethylpropyloxy)butyl chain, leading to the synthesis of a diverse array of complex molecules. The reaction conditions can be tuned to accommodate a wide range of functional groups on the organoboron reagent.

Stille Coupling with Organotin Reagents

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orglibretexts.org For a substrate like this compound, which is a primary alkyl bromide, its participation in a Stille coupling would involve the coupling of the sp³-hybridized carbon atom of the butyl chain with an sp²-hybridized carbon from an organotin reagent, such as an aryl-, vinyl-, or alkynylstannane. wikipedia.org

The general reaction scheme would be as follows:

R-Sn(Alkyl)₃ + Br-(CH₂)₄-O-CH(CH₃)CH(CH₃)₂ → R-(CH₂)₄-O-CH(CH₃)CH(CH₃)₂ + X-Sn(Alkyl)₃

(Organostannane + this compound → Coupled Product + Tin Halide)

Key components and conditions for this theoretical reaction would include:

Palladium Catalyst : A Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, is essential for the catalytic cycle. libretexts.org

Ligands : Phosphine ligands are typically used to stabilize the palladium catalyst and influence its reactivity. harvard.edu

Solvent : Anhydrous, non-polar solvents like THF or toluene are commonly employed.

Additives : In some cases, additives like copper(I) salts can accelerate the reaction. harvard.edu

However, the use of unactivated primary alkyl bromides in Stille couplings can be challenging due to slower rates of oxidative addition to the palladium(0) complex and the potential for side reactions. nih.gov There are no specific studies or data tables available in the searched literature that report the yields, reaction conditions, or outcomes for the Stille coupling of this compound.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.orgorganic-chemistry.org

The standard Sonogashira reaction is most efficient for sp²-hybridized halides (aryl/vinyl halides). The cross-coupling of sp³-hybridized alkyl halides, such as this compound, with terminal alkynes under traditional Sonogashira conditions is not a standard or widely reported transformation. These "Sonogashira-type" reactions with alkyl halides often require modified conditions or different catalytic systems and are an area of ongoing research.

A theoretical Sonogashira-type coupling involving this compound would follow this general scheme:

R-C≡CH + Br-(CH₂)₄-O-CH(CH₃)CH(CH₃)₂ → R-C≡C-(CH₂)₄-O-CH(CH₃)CH(CH₃)₂

(Terminal Alkyne + this compound → Coupled Product)

Challenges for this reaction include the lower reactivity of alkyl bromides compared to aryl or vinyl bromides in the palladium catalytic cycle. wikipedia.org The oxidative addition of a C(sp³)-Br bond to Pd(0) is generally slower.

Detailed research findings, including optimized reaction conditions, catalyst systems, yields, and substrate scope specifically for the Sonogashira coupling of this compound, are absent from the scientific literature surveyed. Therefore, no data tables can be provided for this specific reaction.

Future Research Directions and Unexplored Potential of 1 Bromo 4 1,2 Dimethylpropyloxy Butane

Investigation of Asymmetric Synthesis Routes for Chiral Derivatives

The presence of a stereocenter at the 2-position of the pentyl group in 1-Bromo-4-(1,2-dimethylpropyloxy)butane opens the door to the creation of chiral derivatives. The development of asymmetric synthesis routes to access enantiomerically pure forms of this compound and its derivatives is a significant area for future research.

One promising approach is the use of chiral auxiliaries or catalysts in the synthesis process. For instance, chiral alcohols could be employed in a modified Williamson ether synthesis to introduce the desired stereochemistry. While this reaction is a classic method for forming ethers, its application to creating branched ethers with high enantioselectivity remains an area for development. smolecule.com Further research could focus on optimizing reaction conditions and exploring novel chiral catalysts to achieve high yields and enantiomeric excess.

Another avenue of exploration lies in the stereoselective bromination of precursor molecules. Research into the synthesis of other chiral brominated compounds, such as 1,3-dioxane (B1201747) derivatives, has demonstrated the feasibility of controlling stereochemistry through carefully designed reaction pathways. researchgate.net Similar methodologies could be adapted for the synthesis of chiral this compound, potentially involving enzymatic reactions or chiral brominating agents to achieve the desired stereocontrol.

The table below outlines potential asymmetric synthesis strategies that warrant further investigation.

Synthesis StrategyDescriptionPotential AdvantagesResearch Focus
Chiral Pool Synthesis Utilizing enantiomerically pure starting materials derived from natural sources.Access to optically active products.Identification of suitable chiral precursors and development of efficient conversion pathways.
Asymmetric Catalysis Employing chiral catalysts to induce stereoselectivity in the etherification or bromination steps.High enantiomeric excess with catalytic amounts of the chiral inducer.Design and screening of novel catalysts, optimization of reaction conditions.
Enzymatic Resolution Using enzymes to selectively react with one enantiomer of a racemic mixture.High specificity and mild reaction conditions.Identification of suitable enzymes and development of efficient resolution protocols.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis as powerful tools for bond formation and functionalization. The carbon-bromine bond in this compound is a prime target for such transformations.

Photocatalysis offers a mild and efficient way to generate alkyl radicals from bromoalkanes. researchgate.net These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research could explore the use of photocatalysts, such as ruthenium or iridium complexes, to activate the C-Br bond in this compound. mdpi.com This would open up possibilities for coupling this molecule with a wide range of reaction partners, including alkenes, alkynes, and aromatic compounds, to create more complex molecular architectures. A key challenge will be to control the reactivity of the generated radical and achieve high selectivity for the desired products.

Electrocatalysis provides another avenue for the controlled transformation of bromoalkanes. umich.edu By applying an electrical potential, the C-Br bond can be selectively reduced, leading to the formation of a carbanion or radical intermediate. This reactive species can then be trapped by various electrophiles. Investigating the electrocatalytic reduction of this compound could lead to novel synthetic methodologies. Research in this area would involve the selection of appropriate electrode materials, supporting electrolytes, and reaction conditions to optimize the efficiency and selectivity of the process.

The following table summarizes potential photocatalytic and electrocatalytic applications for this compound.

Transformation TypeReactionPotential ProductsResearch Focus
Photocatalytic Radical addition to unsaturated bondsFunctionalized ethers with extended carbon chainsCatalyst screening, reaction optimization, exploration of coupling partners
Electrocatalytic Reductive coupling with electrophilesDiverse functionalized ethersElectrode material selection, mechanistic studies, synthetic scope exploration

Development of Sustainable Synthesis Protocols for this compound

The traditional Williamson ether synthesis, a likely route for the production of this compound, often relies on harsh bases and volatile organic solvents. masterorganicchemistry.comyoutube.comjk-sci.com Developing more sustainable and environmentally friendly synthesis protocols is a crucial area for future research.

Green chemistry principles can be applied to improve the synthesis of this compound. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalytic methods that avoid the use of stoichiometric amounts of strong bases. For example, surfactant-assisted Williamson synthesis in aqueous media has been shown to be an effective and environmentally benign method for producing ethers. researchgate.net Adapting such a methodology for the synthesis of a sterically hindered ether like this compound would be a significant advancement.

Furthermore, exploring alternative reaction pathways that minimize waste generation and energy consumption is essential. This could involve the use of flow chemistry, which can offer improved heat and mass transfer, leading to higher yields and shorter reaction times. nih.gov The development of a continuous-flow process for the synthesis of this compound would be a major step towards a more sustainable manufacturing process.

The table below highlights key areas for developing sustainable synthesis protocols.

ApproachDescriptionPotential BenefitsResearch Focus
Green Solvents Replacing traditional organic solvents with water, supercritical fluids, or biodegradable alternatives.Reduced environmental impact and improved safety.Solvent screening, optimization of reaction conditions in new media.
Catalytic Methods Utilizing catalysts to promote the reaction under milder conditions and reduce the need for stoichiometric reagents.Increased atom economy and reduced waste.Development of novel catalysts, mechanistic studies.
Flow Chemistry Performing the synthesis in a continuous-flow reactor.Improved efficiency, safety, and scalability.Reactor design, process optimization.

Advanced Materials Science Applications as a Monomer or Ligand

The bifunctional nature of this compound, possessing both an ether linkage and a reactive bromine atom, makes it a promising candidate for applications in materials science.

As a monomer , this compound could be used in the synthesis of functional polymers. cmu.edu The ether group can impart flexibility and hydrophilicity to the polymer backbone, while the bromine atom can serve as a site for post-polymerization modification. For example, the bromine could be converted to other functional groups through nucleophilic substitution, or it could act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). specificpolymers.com Research in this area would involve the polymerization of this compound and the characterization of the resulting polymers, as well as the exploration of their properties and potential applications.

As a ligand in coordination chemistry, the ether oxygen and the bromine atom could potentially coordinate to metal centers. libretexts.orgnumberanalytics.com Ligands play a crucial role in determining the properties and reactivity of metal complexes, which have applications in catalysis, sensing, and medicine. libretexts.org The specific steric and electronic properties of this compound as a ligand could lead to the formation of novel metal complexes with unique catalytic or photophysical properties. Future studies could involve the synthesis and characterization of coordination compounds containing this molecule as a ligand and the investigation of their potential applications.

The table below outlines potential applications in advanced materials science.

ApplicationRole of CompoundPotential Material PropertiesResearch Focus
Functional Polymers MonomerTunable solubility, reactive side chains for cross-linking or functionalizationPolymerization studies, characterization of polymer properties, exploration of post-polymerization modifications
Coordination Complexes LigandNovel catalytic activity, unique photophysical propertiesSynthesis and characterization of metal complexes, investigation of catalytic and sensing applications

Theoretical Predictions of Novel Reactivity and Interactions

Computational chemistry provides a powerful tool for predicting the reactivity and interactions of molecules, guiding experimental efforts and accelerating the discovery of new chemical transformations. anu.edu.au Theoretical studies on this compound could provide valuable insights into its behavior and potential applications.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. rsc.org For example, computational studies could be used to investigate the mechanism of its reaction with different nucleophiles and electrophiles, providing a theoretical basis for designing new synthetic methods. Furthermore, theoretical calculations could be employed to predict the stability and properties of potential chiral derivatives, aiding in the design of asymmetric synthesis routes.

Molecular dynamics simulations could be used to study the conformational behavior of this compound and its interactions with other molecules, such as solvents or metal ions. This could provide insights into its potential as a ligand or as a building block for self-assembling materials. The combination of theoretical predictions and experimental validation will be crucial for unlocking the full potential of this compound.

The following table details potential areas for theoretical investigation.

Theoretical MethodArea of InvestigationPotential InsightsResearch Focus
Density Functional Theory (DFT) Reaction mechanisms and reactivityPrediction of reaction pathways, activation energies, and product selectivitiesModeling of nucleophilic substitution, radical reactions, and catalytic cycles
Molecular Dynamics (MD) Conformational analysis and intermolecular interactionsUnderstanding of molecular flexibility, solvent effects, and binding affinitiesSimulation of the molecule in different environments and its interaction with potential binding partners

Q & A

Q. What synthetic strategies are recommended for preparing 1-Bromo-4-(1,2-dimethylpropyloxy)butane, and how can purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis , leveraging a bromobutane backbone with a 1,2-dimethylpropyloxy substituent. Key steps include:

  • Reacting 1,4-dibromobutane with 1,2-dimethylpropanol under alkaline conditions (e.g., NaH or KOH in anhydrous THF) .
  • Purification via fractional distillation (boiling point and density data for analogous bromoalkanes suggest monitoring at ~143–144°C and density ~1.18 g/cm³) .
  • Purity validation using GC-MS (>95% purity threshold, as seen in brominated ether analogs ) and ¹H/¹³C NMR to confirm substituent positions.

Q. What safety protocols are critical for handling this compound, given its structural analogs?

Methodological Answer:

  • Carcinogen handling : Classify as a potential carcinogen, referencing safety protocols for 1,2:3,4-Diepoxy Butane (e.g., use fume hoods, PPE, and local exhaust ventilation) .
  • Exposure mitigation : Implement strict hygiene practices (e.g., immediate post-exposure washing, prohibitions on eating/drinking in labs) .
  • Storage : Store sealed in dry, cool conditions (2–8°C), analogous to brominated silyl ethers .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitution syntheses of this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while avoiding protic solvents that may hydrolyze intermediates .
  • Stoichiometry : Use a 1.2–1.5 molar excess of 1,2-dimethylpropanol to drive the reaction to completion.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., elimination byproducts) .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Combine NMR (¹H, ¹³C, DEPT) with FT-IR (C-O and C-Br stretches) and high-resolution MS to confirm molecular weight.
  • Impurity analysis : Use HPLC to detect trace byproducts (e.g., unreacted diol or bromide precursors) .
  • Iterative refinement : Re-examine reaction conditions if discrepancies arise (e.g., incomplete substitution vs. stereochemical anomalies), as per qualitative research frameworks .

Q. What are the stability profiles of this compound under varying thermal and photolytic conditions?

Methodological Answer:

  • Thermal stability : Conduct accelerated aging studies (e.g., 40–100°C) with periodic GC-MS monitoring to detect decomposition (e.g., HBr elimination forming butene derivatives) .
  • Photolytic sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent radical-mediated degradation, as observed in brominated aromatics .

Q. How does this compound function as an alkylating agent in complex organic syntheses?

Methodological Answer:

  • Reactivity : The bromine atom acts as a leaving group, enabling alkylation of nucleophiles (e.g., amines, thiols).
  • Selectivity : Steric hindrance from the 1,2-dimethylpropyloxy group may favor SN2 mechanisms in linear substrates.
  • Case study : Analogous bromoalkoxy compounds are used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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